4-(Hydrazinomethylidene)-2-methyltetrahydrofuran-3-one
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Overview
Description
4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one is a heterocyclic compound that features a furan ring with a hydrazinylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one typically involves the reaction of 2-methyldihydrofuran-3(2H)-one with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylhydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one
- 4-(Phenylhydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one
- 4-(Benzylhydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one
Uniqueness
4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one is unique due to its specific hydrazinylmethylene substituent, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
(4E)-4-(hydrazinylmethylidene)-2-methyloxolan-3-one |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(9)5(2-8-7)3-10-4/h2,4,8H,3,7H2,1H3/b5-2+ |
InChI Key |
FLFUMHVUGDJIHY-GORDUTHDSA-N |
Isomeric SMILES |
CC1C(=O)/C(=C/NN)/CO1 |
Canonical SMILES |
CC1C(=O)C(=CNN)CO1 |
Origin of Product |
United States |
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